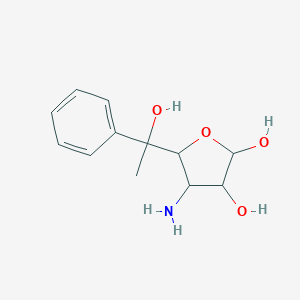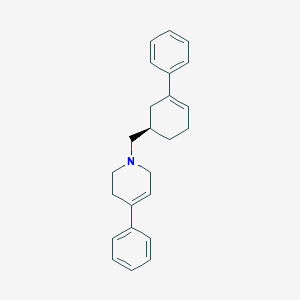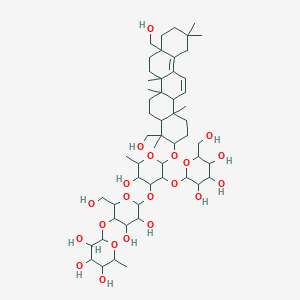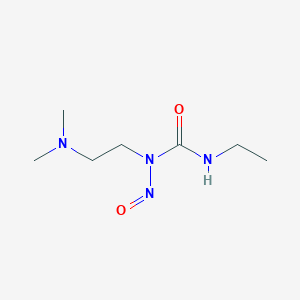
N,N-Dimethylaminoethylnitrosoethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylaminoethylnitrosoethylurea, also known as DEM, is a chemical compound that has been extensively studied for its potential use in scientific research. DEM is a nitrosourea derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N,N-Dimethylaminoethylnitrosoethylurea involves the formation of reactive intermediates that can cause DNA damage. N,N-Dimethylaminoethylnitrosoethylurea has been shown to induce the formation of DNA adducts, which can lead to cell death. Additionally, N,N-Dimethylaminoethylnitrosoethylurea has been shown to inhibit the activity of various enzymes involved in DNA repair.
Biochemical and Physiological Effects:
Studies have shown that N,N-Dimethylaminoethylnitrosoethylurea can induce oxidative stress and alter cellular metabolism. Additionally, N,N-Dimethylaminoethylnitrosoethylurea has been shown to have effects on the immune system, including the inhibition of lymphocyte proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-Dimethylaminoethylnitrosoethylurea in lab experiments is its ability to induce DNA damage and inhibit cell growth, making it a useful tool for studying cellular processes. However, N,N-Dimethylaminoethylnitrosoethylurea can also be toxic and may have off-target effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N,N-Dimethylaminoethylnitrosoethylurea. One area of interest is the development of more targeted derivatives of N,N-Dimethylaminoethylnitrosoethylurea that can selectively induce DNA damage in cancer cells. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of N,N-Dimethylaminoethylnitrosoethylurea. Finally, there is potential for the use of N,N-Dimethylaminoethylnitrosoethylurea in combination with other chemotherapeutic agents to enhance their efficacy.
Synthesemethoden
N,N-Dimethylaminoethylnitrosoethylurea can be synthesized through the reaction of N,N-dimethylaminoethylamine with nitrosourea. The reaction is typically carried out in a solvent such as chloroform or acetone.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylaminoethylnitrosoethylurea has been used in various scientific research applications, particularly in the field of cancer research. Studies have shown that N,N-Dimethylaminoethylnitrosoethylurea has potential as a chemotherapeutic agent due to its ability to induce DNA damage and inhibit cell growth.
Eigenschaften
CAS-Nummer |
142713-74-4 |
|---|---|
Produktname |
N,N-Dimethylaminoethylnitrosoethylurea |
Molekularformel |
C9H8N4O3S2 |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethyl]-3-ethyl-1-nitrosourea |
InChI |
InChI=1S/C7H16N4O2/c1-4-8-7(12)11(9-13)6-5-10(2)3/h4-6H2,1-3H3,(H,8,12) |
InChI-Schlüssel |
JQWUXQRFTBGVEB-UHFFFAOYSA-N |
SMILES |
CCNC(=O)N(CCN(C)C)N=O |
Kanonische SMILES |
CCNC(=O)N(CCN(C)C)N=O |
Synonyme |
DMENEU N,N-dimethylaminoethylnitrosoethylurea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




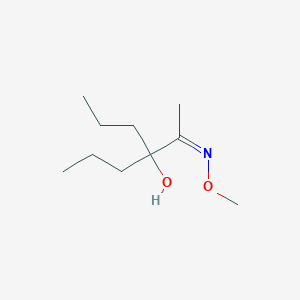
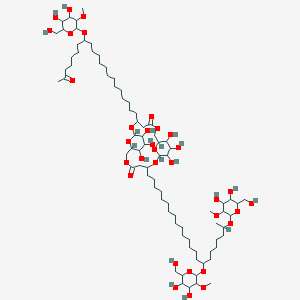
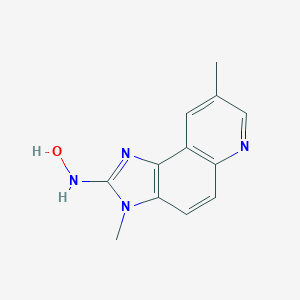
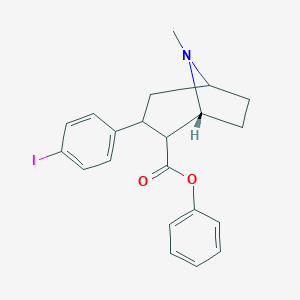
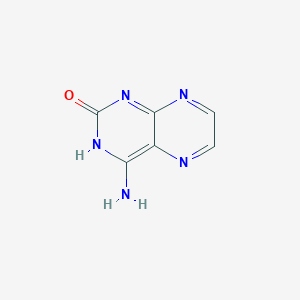
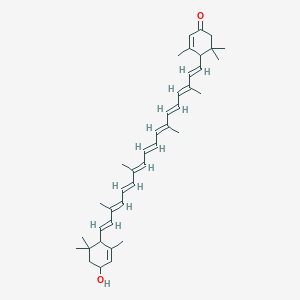
![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)
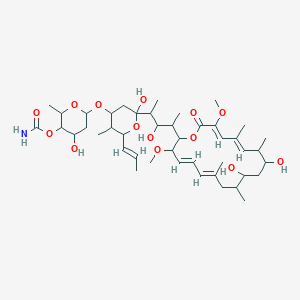
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)

